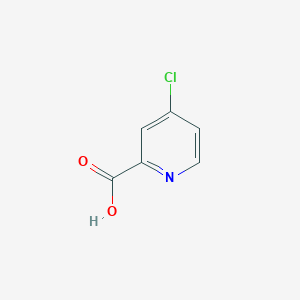

4-Chloropicolinic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26285. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO2/c7-4-1-2-8-5(3-4)6(9)10/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNMYRMGMVLMQAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30282514 | |

| Record name | 4-Chloropicolinic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30282514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5470-22-4 | |

| Record name | 5470-22-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26285 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloropicolinic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30282514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloropicolinic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloropicolinic Acid (CAS 5470-22-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloropicolinic acid, with the CAS number 5470-22-4, is a halogenated derivative of picolinic acid. While exhibiting limited direct biological activity itself, it serves as a crucial building block in the synthesis of pharmacologically active compounds. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and its notable application as a key intermediate in the development of therapeutic agents, particularly negative allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). Detailed experimental protocols for its synthesis and characterization are presented, alongside representative methodologies for its potential biological evaluation.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] Its chemical structure and fundamental properties are summarized in the tables below.

Table 1: General Information

| Property | Value | Reference(s) |

| CAS Number | 5470-22-4 | [1] |

| Molecular Formula | C₆H₄ClNO₂ | [1] |

| Molecular Weight | 157.55 g/mol | [1] |

| IUPAC Name | 4-chloro-pyridine-2-carboxylic acid | [2] |

| Synonyms | 4-Chloro-2-pyridinecarboxylic acid | [2] |

Table 2: Physicochemical Data

| Property | Value | Reference(s) |

| Melting Point | 181 °C | [1] |

| Boiling Point | 308.0 ± 22.0 °C (Predicted) | [1] |

| Density | 1.470 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 3.27 ± 0.10 (Predicted) | [1] |

| Solubility | Soluble in ethanol (B145695). Limited solubility in water. | [1] |

Synthesis and Purification

This compound can be synthesized through various methods, with a common laboratory-scale preparation involving the chlorination of 2-pyridinecarboxylic acid.

Synthesis from 2-Pyridinecarboxylic Acid

A general and effective method for the synthesis of this compound involves the reaction of 2-pyridinecarboxylic acid with thionyl chloride in the presence of sodium bromide.[1]

-

Suspend 2-pyridinecarboxylic acid (1.0 eq) and sodium bromide (2.0 eq) in thionyl chloride (approx. 12.7 mL per gram of starting material).[1]

-

Heat the mixture under reflux for 20 hours. The color of the reaction mixture will gradually change from dark green to deep red.[1]

-

After cooling to room temperature, remove the excess thionyl chloride by rotary evaporation.[1]

-

Dissolve the resulting orange residue in dichloromethane (B109758) (approx. 20 mL per gram of initial starting material) and filter through diatomaceous earth to remove insoluble impurities.[1]

-

Cool the orange filtrate to -2 °C and slowly add double-distilled water (approx. 25 mL per gram of initial starting material) with vigorous stirring, maintaining the temperature between -2 and 2 °C. A white precipitate will form.[1]

-

Continue stirring the mixture at room temperature for 20 hours.[1]

-

Remove the dichloromethane and water by rotary evaporation.[1]

-

Recrystallize the solid product from a minimal amount of ethanol to yield pure this compound.[1]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of this compound can be confirmed by ¹H NMR spectroscopy.

-

δ 8.72 (1H, d, J = 4.9 Hz): This signal corresponds to the proton at the 6-position of the pyridine (B92270) ring.

-

δ 8.09 (1H, d, J = 1.6 Hz): This signal is assigned to the proton at the 3-position of the pyridine ring.

-

δ 7.84 (1H, dd, J = 4.9, 1.6 Hz): This doublet of doublets corresponds to the proton at the 5-position of the pyridine ring.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the substituted pyridine ring.

-

Broad O-H Stretch (approx. 2500-3300 cm⁻¹): A very broad band characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.

-

C=O Stretch (approx. 1700-1725 cm⁻¹): A strong, sharp absorption corresponding to the carbonyl group of the carboxylic acid.

-

C=C and C=N Stretching (approx. 1400-1600 cm⁻¹): Multiple bands of varying intensity due to the aromatic pyridine ring.

-

C-Cl Stretch (approx. 600-800 cm⁻¹): A moderate to strong absorption in the fingerprint region, indicative of the carbon-chlorine bond.

Mass Spectrometry (MS)

Electron impact mass spectrometry of this compound would be expected to show a molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion [M]⁺: A peak at m/z 157 (for ³⁵Cl) and a smaller peak at m/z 159 (for ³⁷Cl) in an approximate 3:1 ratio.

-

Loss of H₂O: A fragment at m/z 139.

-

Loss of COOH: A fragment at m/z 112.

-

Decarboxylation (loss of CO₂): A fragment at m/z 113.

Biological Activity and Applications

While there is limited information on the direct biological targets of this compound, its primary significance lies in its role as a versatile intermediate in the synthesis of more complex and biologically active molecules. Picolinic acid and its derivatives are known to possess a range of pharmacological activities, including antiviral, anti-inflammatory, and anticonvulsant properties.

Intermediate in the Synthesis of mGlu5 Negative Allosteric Modulators (NAMs)

A key application of this compound is in the synthesis of VU0431316, a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5).[1] mGlu5 NAMs are of significant interest for the treatment of various central nervous system disorders, including anxiety, depression, and fragile X syndrome.

Hypothetical Signaling Pathway Involvement (Indirect)

As a precursor to an mGlu5 NAM, this compound is indirectly linked to the modulation of the mGlu5 signaling pathway. mGlu5 is a G-protein coupled receptor that, upon activation by glutamate, activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, mobilize intracellular calcium and activate protein kinase C (PKC), respectively. A negative allosteric modulator would bind to a site on the receptor distinct from the glutamate binding site and reduce the signaling response to glutamate.

Representative Experimental Protocols for Biological Evaluation

While no specific biological activity data for this compound is readily available, the following protocols represent standard assays that could be employed to assess its potential as an enzyme inhibitor or a receptor modulator.

General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific enzyme.

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a buffered solution at the optimal pH for the target enzyme.

-

Prepare solutions of the enzyme and its substrate in the assay buffer.

-

-

Assay Procedure:

-

In a microplate, add the assay buffer, the enzyme solution, and varying concentrations of this compound (or vehicle control).

-

Pre-incubate the mixture for a defined period to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

-

mGlu5 Negative Allosteric Modulator Functional Assay (Calcium Mobilization)

This protocol is designed to identify and characterize negative allosteric modulators of the mGlu5 receptor.

-

Cell Culture:

-

Culture HEK293 cells stably expressing the mGlu5 receptor in appropriate media.

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

-

Calcium Assay:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Add varying concentrations of this compound (or a known NAM as a positive control) to the wells and incubate.

-

Stimulate the cells with a sub-maximal concentration (EC₈₀) of glutamate.

-

Measure the change in fluorescence intensity, which corresponds to intracellular calcium mobilization, using a fluorescence plate reader.

-

-

Data Analysis:

-

Normalize the fluorescence response to the control (glutamate alone).

-

Plot the normalized response against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

References

An In-depth Technical Guide to 4-Chloropicolinic Acid: Physicochemical Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloropicolinic acid, a substituted pyridine (B92270) carboxylic acid, serves as a crucial building block in the synthesis of various pharmacologically active compounds. Its chemical structure, featuring a pyridine ring substituted with a chlorine atom and a carboxylic acid group, imparts unique reactivity and properties that are leveraged in medicinal chemistry. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and its application in synthetic workflows, particularly in the context of drug discovery.

Physicochemical Properties

The physicochemical properties of this compound are fundamental to its handling, reactivity, and application in synthesis. A summary of these properties is presented in the tables below.

General and Physical Properties

| Property | Value | Reference |

| CAS Number | 5470-22-4 | [1][2] |

| Molecular Formula | C₆H₄ClNO₂ | [1] |

| Molecular Weight | 157.55 g/mol | [1] |

| Appearance | White to almost white crystalline powder | [3] |

| Melting Point | 181 °C | [4] |

| Boiling Point | 308.0 ± 22.0 °C at 760 mmHg | [4] |

| Density | 1.5 ± 0.1 g/cm³ | [4] |

Chemical and Solubility Properties

| Property | Value | Reference |

| pKa (Predicted) | 3.27 ± 0.10 | [3] |

| Solubility in Water | Soluble | [5] |

| Solubility in Organic Solvents | Slightly soluble in Chloroform and Methanol. Soluble in Dimethyl Sulfoxide (DMSO). | [6][7][8] |

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of the physicochemical properties of this compound. The following sections outline standard experimental protocols.

Melting Point Determination

The melting point of this compound can be determined using the capillary tube method with a melting point apparatus.[9][10][11][12]

Principle: A small, powdered sample is heated in a capillary tube, and the temperature range over which the substance melts is observed. A sharp melting range is indicative of high purity.[9][10]

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely powdered.[10] The powdered sample is then packed into a capillary tube to a height of 1-2 mm.[12]

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a thermometer.[9]

-

Heating: The sample is heated at a steady rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement with a heating rate of 1-2 °C per minute near the expected melting point.[9][12]

-

Observation: The temperature at which the first liquid appears (initial melting point) and the temperature at which the entire solid has turned to liquid (final melting point) are recorded. This range is reported as the melting point.[11]

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) of this compound can be determined by potentiometric titration.[13]

Principle: A solution of the acidic compound is titrated with a standard basic solution. The pH of the solution is monitored as a function of the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.[5][13]

Procedure:

-

Solution Preparation: A standard solution of this compound (e.g., 1 mM) is prepared in water or a suitable co-solvent.[13] A standardized solution of a strong base, such as 0.1 M NaOH, is prepared as the titrant.[13]

-

Titration: The this compound solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. The titrant is added in small, precise increments.[13]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.[13]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The volume of titrant at the half-equivalence point is then used to find the corresponding pH on the curve, which is equal to the pKa of the acid.[5][13]

Spectral Data

Spectroscopic data is essential for the structural elucidation and identification of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the expected signals in DMSO-d₆ are:

-

δ= 8.72 (1H, d, J = 4.9 Hz)

-

δ= 8.09 (1H, d, J = 1.6 Hz)

-

δ= 7.84 (1H, dd, J = 4.9, 1.6 Hz)[3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for the carbon atoms in this compound are in the aromatic and carboxylic acid regions of the spectrum.[14][15][16] Specific peak assignments would require experimental data.

FT-IR Spectroscopy

The FT-IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies. Key expected absorptions for this compound include:

-

O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹

-

C=O stretch (carboxylic acid): A strong, sharp peak around 1700 cm⁻¹

-

C=C and C=N stretches (aromatic ring): Peaks in the 1600-1450 cm⁻¹ region

-

C-Cl stretch: A peak in the fingerprint region, typically below 800 cm⁻¹[4][17][18][19][20]

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M+) would be expected at m/z 157 (for ³⁵Cl) and 159 (for ³⁷Cl) in a roughly 3:1 ratio. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (M-17) and the carboxyl group (M-45).[21][22][23][24][25]

Application in Synthesis: A Case Study

This compound is a key reactant in the synthesis of VU0431316, a negative allosteric modulator of the metabotropic glutamate (B1630785) receptor 5 (mGlu5).[3]

Logical Synthesis Workflow for an mGlu5 Modulator Precursor

The following diagram illustrates a logical workflow for the initial steps in the synthesis of a precursor to an mGlu5 modulator, starting from this compound. This represents a common synthetic strategy involving the activation of the carboxylic acid and subsequent amide bond formation.

Caption: A logical workflow for the synthesis of an amide precursor from this compound.

Signaling Pathway of mGlu5 Receptor

Negative allosteric modulators of mGlu5, for which this compound is a precursor, act by attenuating the signaling cascade initiated by the binding of glutamate to the mGlu5 receptor. The diagram below illustrates a simplified representation of the canonical mGlu5 signaling pathway.

Caption: Simplified canonical signaling pathway of the mGlu5 receptor and the inhibitory action of a negative allosteric modulator.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. A thorough understanding of its physicochemical properties, supported by robust experimental data and protocols, is essential for its effective utilization in the synthesis of novel therapeutic agents. This guide provides a foundational resource for researchers and developers working with this important chemical entity.

References

- 1. This compound | CAS No- 5470-22-4 | Simson Pharma Limited [simsonpharma.com]

- 2. This compound [jubilantingrevia.com]

- 3. 4-Chloropyridine-2-carboxylic acid | 5470-22-4 [chemicalbook.com]

- 4. m.youtube.com [m.youtube.com]

- 5. 6-Chloropicolinic acid | C6H4ClNO2 | CID 20812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound hydrazide | C6H6ClN3O | CID 72711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]

- 8. An Experimental Study on the Solubility of Betulin in the Complex Solvent Ethanol-DMSO [mdpi.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. byjus.com [byjus.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. spectrabase.com [spectrabase.com]

- 18. uanlch.vscht.cz [uanlch.vscht.cz]

- 19. azooptics.com [azooptics.com]

- 20. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 21. scienceready.com.au [scienceready.com.au]

- 22. dev.spectrabase.com [dev.spectrabase.com]

- 23. researchgate.net [researchgate.net]

- 24. chemguide.co.uk [chemguide.co.uk]

- 25. chem.libretexts.org [chem.libretexts.org]

Synthesis of 4-Chloropicolinic Acid from Picolinic Acid: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 4-chloropicolinic acid from picolinic acid. This document details established methodologies, including direct chlorination and a multi-step synthesis via a picolinic acid N-oxide intermediate. Experimental protocols, quantitative data, and logical workflows are presented to assist researchers in the replication and optimization of these synthetic pathways.

Introduction

This compound is a valuable substituted pyridine (B92270) derivative utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structural features allow for further functionalization, making it a versatile building block in medicinal and materials chemistry. The effective synthesis of this compound from readily available starting materials like picolinic acid is of significant interest. This guide will explore the most common and practical laboratory-scale syntheses.

Synthetic Routes

Two principal synthetic routes for the preparation of this compound from picolinic acid have been identified and are detailed below.

Route 1: Direct Chlorination of Picolinic Acid

The most direct approach to this compound involves the reaction of picolinic acid with a chlorinating agent, typically thionyl chloride. This reaction often proceeds through the formation of the acyl chloride, with concurrent chlorination at the 4-position of the pyridine ring. The reaction is frequently followed by esterification, and a subsequent hydrolysis step is required to yield the final carboxylic acid.

Route 2: Synthesis via Picolinic Acid N-Oxide

An alternative, multi-step pathway involves the initial N-oxidation of picolinic acid. The resulting picolinic acid N-oxide is then nitrated at the 4-position. The nitro group is subsequently displaced by a chloro group, and a final deoxygenation step would yield this compound.

Route 3: Synthesis via Sandmeyer Reaction

A lengthier, yet viable, synthetic route involves the conversion of picolinic acid to 4-aminopicolinic acid, which can then undergo a Sandmeyer reaction to introduce the chloro substituent. This pathway also begins with the formation of picolinic acid N-oxide.

Experimental Protocols

The following sections provide detailed experimental procedures for the key transformations in the synthesis of this compound.

Route 1: Direct Chlorination and Subsequent Hydrolysis

Step 1: Synthesis of Methyl 4-chloropicolinate

This procedure details the direct chlorination and esterification of picolinic acid.[1]

-

Materials:

-

Picolinic acid (10 g, 81 mmol)

-

Thionyl chloride (40 ml)

-

Methanol (B129727) (20 ml)

-

Ethyl acetate (B1210297)

-

Saturated sodium bicarbonate solution

-

Brine

-

Magnesium sulfate (B86663) (MgSO₄)

-

Ethyl acetate/hexane (B92381) mixture (40%)

-

-

Procedure:

-

Dissolve picolinic acid in thionyl chloride in a suitable reaction vessel.

-

Heat the reaction mixture to 80°C and stir for 3 days.

-

Cool the reaction mixture in an ice bath.

-

Very slowly, add methanol to the cooled mixture.

-

Allow the mixture to stir for 1 hour.

-

Remove all solvents under vacuum.

-

Take up the crude product in ethyl acetate.

-

Wash the organic layer twice with saturated sodium bicarbonate solution, followed by a wash with brine.

-

Dry the organic layer over magnesium sulfate.

-

Purify the crude product by silica gel chromatography, eluting with 40% ethyl acetate in hexane to yield methyl 4-chloropicolinate.[1]

-

Step 2: Hydrolysis of Methyl 4-chloropicolinate

A general procedure for the hydrolysis of a methyl ester to a carboxylic acid is provided below.

-

Materials:

-

Methyl 4-chloropicolinate

-

Aqueous solution of a strong base (e.g., NaOH or KOH) or a strong acid (e.g., HCl or H₂SO₄)

-

Appropriate organic solvent (e.g., methanol, ethanol, or THF)

-

Acid for neutralization (if using a basic hydrolysis)

-

Base for neutralization (if using an acidic hydrolysis)

-

Extraction solvent (e.g., ethyl acetate or dichloromethane)

-

-

Procedure:

-

Dissolve methyl 4-chloropicolinate in a suitable organic solvent.

-

Add an aqueous solution of a strong acid or base.

-

Heat the mixture to reflux and monitor the reaction by a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

If basic hydrolysis was performed, acidify the mixture with a strong acid to a pH of approximately 3-4 to precipitate the carboxylic acid. If acidic hydrolysis was used, neutralize the excess acid with a base.

-

Extract the product into an organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

Route 2: Synthesis via Picolinic Acid N-Oxide

Step 1: Synthesis of Picolinic Acid N-Oxide

A general procedure for the N-oxidation of a pyridine derivative.[2]

-

Materials:

-

Picolinic acid

-

Acetic acid (AcOH)

-

Hydrogen peroxide (H₂O₂)

-

-

Procedure:

-

Dissolve picolinic acid in acetic acid.

-

Add hydrogen peroxide to the solution.

-

Heat the reaction mixture and monitor for completion.

-

Upon completion, cool the reaction mixture and carefully remove the excess solvent and peroxide.

-

Isolate the picolinic acid N-oxide product.

-

Step 2: Synthesis of 4-Nitropicolinic Acid N-Oxide

This protocol describes the nitration of picolinic acid N-oxide.[3]

-

Materials:

-

Picolinic acid N-oxide (10 g, 71.94 mmol)

-

Concentrated sulfuric acid

-

Fuming nitric acid

-

-

Procedure:

-

Carefully add picolinic acid N-oxide to a mixture of concentrated sulfuric acid and fuming nitric acid.

-

Control the temperature during the addition.

-

Heat the reaction mixture to drive the reaction to completion.

-

Carefully pour the reaction mixture over ice to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain 4-nitropicolinic acid N-oxide.[3]

-

Step 3: Synthesis of this compound from 4-Nitropicolinic Acid

This procedure details the conversion of the nitro-group to a chloro-group.[4]

-

Materials:

-

4-Nitropicolinic acid (5.0 g)

-

Concentrated hydrochloric acid (50 ml)

-

Sodium carbonate

-

-

Procedure:

-

Dissolve 4-nitropicolinic acid in concentrated hydrochloric acid.

-

Heat the solution at 100°C for 2 hours.

-

Evaporate the reaction mixture to dryness under reduced pressure.

-

Neutralize the residue to a pH of 2.0 with sodium carbonate to precipitate the product.

-

Collect the crystalline precipitate and recrystallize from methanol-water to give this compound.[4]

-

Route 3: Synthesis via Sandmeyer Reaction

Step 1 & 2: Synthesis of 4-Aminopicolinic Acid

This route begins with the synthesis of 4-nitropicolinic acid N-oxide as described in Route 2, Steps 1 and 2. The subsequent reduction is detailed below.[3]

-

Materials:

-

4-Nitropicolinic Acid N-Oxide (6.80 g, 36.96 mmol)

-

Glacial acetic acid (300 cm³)

-

Acetic anhydride (B1165640) (13 cm³)

-

Palladium on carbon (Pd/C, 2.92 g)

-

Hydrogen gas

-

-

Procedure:

-

Dissolve 4-nitropicolinic acid N-oxide in warm glacial acetic acid and acetic anhydride.

-

Add the Pd/C catalyst to the solution.

-

Stir the mixture under a hydrogen atmosphere (60 psi) for 48 hours at room temperature.

-

Filter the mixture through celite to remove the catalyst.

-

Remove the solvent under reduced pressure to afford 4-aminopicolinic acid.[3]

-

Step 3: Sandmeyer Reaction of 4-Aminopicolinic Acid

A general procedure for the Sandmeyer reaction is provided, as a specific protocol for 4-aminopicolinic acid was not found in the initial search.[5][6]

-

Materials:

-

4-Aminopicolinic acid

-

An aqueous acid (e.g., HCl)

-

Sodium nitrite (B80452) (NaNO₂)

-

Copper(I) chloride (CuCl)

-

-

Procedure:

-

Dissolve 4-aminopicolinic acid in an aqueous acid solution and cool to 0-5°C.

-

Slowly add a solution of sodium nitrite in water, maintaining the low temperature, to form the diazonium salt.

-

In a separate flask, prepare a solution or suspension of copper(I) chloride in concentrated HCl.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution.

-

Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate to yield this compound.

-

Data Presentation

Table 1: Quantitative Data for the Synthesis of Methyl 4-chloropicolinate (Route 1, Step 1) [1]

| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Yield (%) |

| Picolinic acid | 123.11 | 10 | 81 | - |

| Methyl 4-chloropicolinate | 171.58 | 8.1 | 46.5 | 57 |

Table 2: Quantitative Data for the Synthesis of this compound from 4-Nitropicolinic Acid (Route 2, Step 3) [4]

| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Yield (%) |

| 4-Nitropicolinic acid | 184.11 | 5.0 | - |

| This compound | 157.56 | 4.1 | 95.3 |

Table 3: Quantitative Data for the Synthesis of 4-Aminopicolinic Acid (Route 3, Step 2) [3]

| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Yield (%) |

| 4-Nitropicolinic Acid N-Oxide | 184.11 | 6.80 | 36.96 | - |

| 4-Aminopicolinic acid | 138.12 | 2.42 | 17.54 | 47 |

Mandatory Visualizations

Caption: Synthetic pathway for Route 1.

Caption: Synthetic pathway for Route 2.

Caption: Synthetic pathway for Route 3.

Caption: Experimental workflow for Route 1.

References

An In-depth Technical Guide to 4-Chloropicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloropicolinic acid, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its chemical identity, physicochemical properties, synthesis protocols, and significant applications, with a focus on its role in the development of therapeutic agents.

Chemical Identity and Structure

IUPAC Name: 4-Chloropyridine-2-carboxylic acid[1]

Synonyms: this compound, 4-Chloro-2-picolinic acid

CAS Number: 5470-22-4

Chemical Formula: C₆H₄ClNO₂

Molecular Structure:

Structure of 4-Chloropyridine-2-carboxylic acid.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 4-Chloropyridine-2-carboxylic acid.

| Property | Value | Reference |

| Molecular Weight | 157.55 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 181 °C | [2] |

| Boiling Point | 308.0 ± 22.0 °C (Predicted) | [2] |

| Density | 1.470 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 3.27 ± 0.10 (Predicted) | [2] |

| LogP | 1.3 |

Spectral Data

| Spectroscopy | Data | Reference |

| ¹H NMR | (DMSO-d₆): δ= 8.72 (1H, d, J = 4.9 Hz), 8.09 (1H, d, J = 1.6 Hz), 7.84 (1H, dd, J = 4.9, 1.6 Hz) | [2] |

| ¹³C NMR | Aromatic carbons typically appear in the range of 120-150 ppm. The carboxylic acid carbon signal is expected between 165-185 ppm. | |

| Infrared (IR) | Characteristic peaks are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), C=O stretch (~1700-1725 cm⁻¹), and C-Cl stretch. | |

| Mass Spectrometry (MS) | The molecular ion peak (M+) would be expected at m/z 157, with an isotopic peak at m/z 159 due to the presence of the ³⁷Cl isotope. |

Experimental Protocols: Synthesis

4-Chloropyridine-2-carboxylic acid can be synthesized through various methods. Two common protocols are detailed below.

Synthesis from 2-Pyridinecarboxylic Acid

This method involves the direct chlorination of 2-pyridinecarboxylic acid.

Workflow for the synthesis of 4-Chloropyridine-2-carboxylic acid.

Detailed Methodology:

A suspension of 2-pyridinecarboxylic acid and sodium bromide in thionyl chloride is heated under reflux conditions for approximately 20 hours.[2] During the reaction, the color of the mixture typically changes from dark green to deep red.[2] After the reaction is complete, the excess thionyl chloride is removed by rotary evaporation.[2] The resulting residue is dissolved in dichloromethane and filtered to remove any insoluble impurities.[2] The filtrate is then cooled, and water is slowly added while maintaining a low temperature.[2] The mixture is stirred at room temperature for an extended period, after which the solvents are removed. The crude product can be purified by recrystallization from a minimal amount of ethanol (B145695) to yield 4-chloropyridine-2-carboxylic acid as a white precipitate.[2]

Synthesis from 4-Chloro-2-methylpyridine

This alternative synthesis route involves the oxidation of 4-chloro-2-methylpyridine.

Detailed Methodology:

4-chloro-2-methylpyridine is added to a solution of potassium permanganate (B83412) in water. The mixture is heated, and additional potassium permanganate is added portion-wise while maintaining the reaction temperature. After the addition is complete, the mixture is stirred for an additional 30 minutes. The hot mixture is then filtered to remove manganese dioxide. The filtrate is cooled, and the pH is adjusted to 3-4 with hydrochloric acid, leading to the precipitation of the product. The crude 4-Chloropyridine-2-carboxylic acid can be collected by filtration, washed with water, and dried.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of various biologically active molecules. Its primary application is as an intermediate in the preparation of pharmaceutical compounds.

Precursor to mGlu5 Negative Allosteric Modulators

This compound is a key reactant in the synthesis of VU0431316, a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5).[2] mGlu5 NAMs are of significant interest for the treatment of various central nervous system (CNS) disorders, including anxiety and depression.

mGlu5 Signaling Pathway:

The metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor (GPCR) that is activated by the neurotransmitter glutamate. Upon activation, mGlu5 couples to Gαq, initiating a downstream signaling cascade.

References

In-Depth Technical Guide: 4-Chloropicolinic Acid Safety Data

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data for 4-Chloropicolinic acid (CAS No. 5470-22-4). The information is compiled from publicly available Safety Data Sheets (SDS) to assist in the safe handling, storage, and use of this compound in a research and development setting.

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of this compound. This data is essential for understanding the compound's behavior under various laboratory conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄ClNO₂ | [1] |

| Molecular Weight | 157.55 g/mol | [1] |

| Physical State | Solid | [1] |

| Appearance | White solid | [2] |

| Melting Point | 181°C | [3] |

| Boiling Point | 308.0 ± 22.0 °C at 760 mmHg | [3] |

| Density | 1.5 ± 0.1 g/cm³ | [3] |

| Flash Point | 140.1 ± 22.3 °C | [3] |

| Purity | Typically >95% | [1] |

Toxicological Information

While specific quantitative toxicity data such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%) are not available in the reviewed public SDSs, the compound is classified based on its hazardous properties.[1] The primary routes of exposure are inhalation, eye contact, skin contact, and ingestion.[1]

Symptoms related to overexposure may include:

-

Skin Contact : Inflammation, itching, scaling, reddening, blistering, or pain.[1]

-

Eye Contact : Redness, pain, and potential for severe eye damage.[1]

-

Inhalation : Irritation of the lungs and respiratory system.[1]

Carcinogenicity information from major regulatory bodies is as follows:

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The following table outlines its hazard categories and corresponding statements.

| GHS Classification | Hazard Statement | Pictogram | Signal Word |

| Skin irritation (Category 2) | H315: Causes skin irritation | Exclamation Mark | Warning |

| Eye irritation (Category 2A) | H319: Causes serious eye irritation | Exclamation Mark | Warning |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | Exclamation Mark | Warning |

Source:[1]

The GHS pictograms and associated hazards are visualized in the diagram below.

Experimental Protocols

Detailed experimental reports for the toxicological classification of this compound are not publicly available. However, the classifications for skin and eye irritation are typically determined using standardized protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). The methodologies for these key experiments are described below.

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This test is designed to assess the potential of a substance to cause reversible inflammatory changes to the skin.

Methodology:

-

Test Animals: Healthy, young adult albino rabbits are typically used.[4]

-

Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

-

Application: A 0.5 g or 0.5 mL amount of the test substance is applied to a small area (approx. 6 cm²) of the clipped skin under a gauze patch.[4] The patch is secured with tape, and for a semi-occluded application, the trunk of the animal is wrapped in a material like an elasticated corset for the exposure period.[4]

-

Exposure: The exposure duration is typically 4 hours.[4]

-

Observation: After the exposure period, the patch is removed, and the skin is cleansed of any residual test substance. Skin reactions (erythema and edema) are evaluated and scored at 1, 24, 48, and 72 hours after patch removal.[3]

-

Classification: The Primary Irritation Index (P.I.I.) is calculated based on the average scores for erythema and edema over the observation period.[5] This index is used to classify the substance's irritation potential according to GHS criteria.

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This test evaluates the potential of a substance to produce reversible or irreversible changes in the eye.

Methodology:

-

Test Animals: Healthy, adult albino rabbits with no pre-existing eye defects are used.

-

Application: A single dose of 0.1 mL of a liquid or 0.1 g of a solid test substance is instilled into the conjunctival sac of one eye of each animal.[2] The eyelids are gently held together for about one second. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined and scored for ocular reactions (corneal opacity, iris lesions, and conjunctival redness and swelling) at 1, 24, 48, and 72 hours after instillation.[2]

-

Classification: The scores from the observations are used to calculate a "modified maximum average score" which determines the irritancy classification of the substance according to GHS criteria.[2]

Handling, Storage, and Emergency Procedures

Proper handling and storage are critical to ensure safety. The following sections provide guidance based on standard precautionary statements.

Precautions for Safe Handling:

-

Avoid contact with skin, eyes, and clothing.[1]

-

Wash hands and skin thoroughly after handling.[1]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

-

Use only outdoors or in a well-ventilated area.[1]

-

Wear appropriate personal protective equipment (PPE), including protective gloves, protective clothing, and eye/face protection.[1]

Conditions for Safe Storage:

-

Store in a tightly-closed container.[1]

-

Store in a cool, dry, and well-ventilated place.[1]

-

Keep away from incompatible substances, such as strong oxidizing agents.[1]

-

Store locked up.[1]

Accidental Release Measures (Spill Workflow)

In the event of a spill, a structured response is necessary to mitigate exposure and contamination. The logical workflow for handling a spill is outlined below.

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national regulations. Waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1] Dispose of contents and container to an approved waste disposal plant.[1]

Disclaimer: This document is intended for informational purposes only and is based on publicly available Safety Data Sheets. It is not a substitute for a comprehensive risk assessment. Users should always consult the most current SDS provided by their supplier before handling this chemical.

References

Navigating the Solubility Landscape of 4-Chloropicolinic Acid in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide offers an in-depth exploration of the solubility characteristics of 4-Chloropicolinic acid, a key intermediate in pharmaceutical and agrochemical synthesis. The document is tailored for researchers, scientists, and drug development professionals, providing a foundational understanding of its behavior in various organic solvents, which is critical for process development, formulation, and purification strategies.

Core Principles of Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents. This compound possesses both polar (the carboxylic acid and the nitrogen atom in the pyridine (B92270) ring) and non-polar (the chlorinated aromatic ring) characteristics. This amphiphilic nature suggests its solubility will be nuanced and highly dependent on the specific solvent.

The presence of the electron-withdrawing chlorine atom is expected to influence the overall polarity and intermolecular interactions of the molecule compared to picolinic acid, potentially affecting its solubility profile.

Quantitative Solubility Data: A Case Study of Picolinic Acid

To provide a quantitative framework, the following table summarizes the solubility of picolinic acid in three common organic solvents at various temperatures. This data, obtained through the gravimetric method, serves as a valuable reference point for anticipating the behavior of this compound.[1]

| Temperature (°C) | Solvent | Solubility (g/kg of solvent) |

| 20 | Water | 862.5 |

| 20 | Ethanol | 57.1 |

| 20 | Acetonitrile | 17.0 |

| 30 | Water | 950.2 |

| 30 | Ethanol | 75.3 |

| 30 | Acetonitrile | 23.8 |

| 40 | Water | 1045.7 |

| 40 | Ethanol | 98.6 |

| 40 | Acetonitrile | 33.1 |

Note: This data is for picolinic acid and is intended to be illustrative. Actual solubility of this compound will vary.

Experimental Protocols for Solubility Determination

A precise understanding of solubility requires robust experimental methods. The following protocols outline standard procedures for determining the solubility of a solid organic compound like this compound in an organic solvent.

Gravimetric Method

This is a widely used and reliable method for determining equilibrium solubility.[1]

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Oven

Procedure:

-

Add an excess amount of this compound to a known mass of the chosen solvent in a sealed vial.

-

Place the vial in a temperature-controlled shaker or water bath and agitate until equilibrium is reached (typically 24-72 hours).

-

Once equilibrium is established, allow the solution to settle.

-

Carefully withdraw a known mass of the supernatant using a pre-weighed syringe fitted with a filter to remove any undissolved solid.

-

Weigh the syringe containing the saturated solution.

-

Transfer the saturated solution to a pre-weighed container.

-

Evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the acid.

-

Once all the solvent has evaporated, weigh the container with the dried solute.

-

Calculate the solubility as the mass of the dissolved solid per mass of the solvent.

Isothermal Shake-Flask Method

This is another common and straightforward method for solubility determination.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Erlenmeyer flasks with stoppers

-

Constant temperature water bath with shaking capabilities

-

Analytical balance

-

Filtration apparatus (e.g., vacuum filtration with Büchner funnel)

-

Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Prepare a series of flasks, each containing a known volume of the organic solvent.

-

Add an excess amount of this compound to each flask.

-

Place the sealed flasks in a constant temperature shaking water bath and agitate for a predetermined time (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

After the specified time, stop the agitation and allow the undissolved solid to settle.

-

Filter the supernatant to obtain a clear, saturated solution.

-

Analyze the concentration of this compound in the filtrate using a validated analytical method (e.g., UV-Vis spectroscopy by creating a calibration curve or HPLC).

-

The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of this compound.

Caption: Generalized workflow for determining the solubility of this compound.

Logical Relationships in Solubility Prediction

The following diagram illustrates the key factors influencing the solubility of this compound in a given organic solvent.

Caption: Factors influencing the solubility of this compound.

Conclusion

This technical guide provides a comprehensive overview of the critical aspects of this compound solubility in organic solvents. While specific quantitative data remains an area for further investigation, the principles, comparative data, and detailed experimental protocols presented herein offer a robust framework for scientists and researchers in the pharmaceutical and agrochemical industries. A thorough understanding and experimental determination of solubility are paramount for the successful development and application of this important chemical intermediate.

References

An In-Depth Technical Guide to 4-Chloropicolinic Acid for Researchers and Drug Development Professionals

Introduction

4-Chloropicolinic acid, also known as 4-chloro-2-pyridinecarboxylic acid, is a halogenated derivative of picolinic acid. It serves as a crucial building block and intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its chemical structure, featuring a pyridine (B92270) ring substituted with both a carboxylic acid and a chlorine atom, provides versatile reactivity for developing novel compounds. This technical guide offers a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, analytical methodologies, and its application in drug discovery and development.

Core Molecular and Physical Data

This compound is a white solid at room temperature.[1] Its fundamental properties are summarized below for quick reference.

Table 1: Chemical Identity and Molecular Properties of this compound

| Identifier | Value | Source(s) |

| IUPAC Name | 4-Chloro-2-pyridinecarboxylic acid | [1] |

| Synonyms | This compound | [1][2] |

| CAS Number | 5470-22-4 | [2][3] |

| Molecular Formula | C₆H₄ClNO₂ | [2] |

| Molecular Weight | 157.55 g/mol | [1][2] |

| Exact Mass | 156.993057 u | [2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Melting Point | 181°C | [2] |

| Boiling Point | 308.0 ± 22.0 °C at 760 mmHg | [2] |

| Density | 1.5 ± 0.1 g/cm³ | [2] |

| Flash Point | 140.1 ± 22.3 °C | [2] |

| Appearance | White solid | [1] |

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound starts from 2-picolinic acid. The process involves a chlorination reaction, typically using thionyl chloride as both the chlorinating agent and the solvent, often in the presence of a catalyst.

Experimental Protocol: Synthesis from 2-Picolinic Acid

This protocol outlines a general procedure for the synthesis of this compound.[1]

Materials:

-

2-Picolinic acid (1.0 eq)

-

Sodium bromide (2.0 eq)

-

Thionyl chloride (sufficient quantity to act as solvent, e.g., ~12 mL per gram of picolinic acid)

-

Deionized water

-

Diatomaceous earth

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle with stirrer

-

Ice bath

-

Rotary evaporator

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-picolinic acid (e.g., 0.79 g, 6.35 mmol) and sodium bromide (e.g., 1.30 g, 12.7 mmol) in thionyl chloride (10 mL).[1]

-

Reaction: Heat the suspension to a mild reflux. The mixture will initially appear dark green and will gradually turn to a deep red color as the reaction progresses. Maintain the reflux for approximately 20 hours.[1]

-

Work-up (Quenching and Extraction):

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by rotary evaporation. The residue will be an orange solid.[1]

-

Dissolve the residue in dichloromethane (approx. 15 mL) and filter through a pad of diatomaceous earth to remove any insoluble impurities.[1]

-

Cool the orange filtrate in an ice bath to -2°C.[1]

-

While maintaining the temperature between -2°C and 2°C, slowly add double-distilled water (20 mL) under vigorous stirring. A white precipitate will form as the solution turns light orange.[1]

-

Continue stirring the mixture at room temperature for an additional 20 hours.[1]

-

-

Isolation and Purification:

Diagram 1: Synthesis Workflow of this compound

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Accurate characterization of this compound is essential for quality control and for its use in further synthetic steps. The primary methods for its analysis are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: ¹H NMR Analysis

Objective: To confirm the chemical structure of the synthesized this compound.

Materials and Equipment:

-

Synthesized this compound

-

Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

-

NMR tubes

-

NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the dried this compound sample in about 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

-

Data Analysis: Process the resulting Free Induction Decay (FID) with a Fourier transform. Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

Expected ¹H NMR Spectrum (in DMSO-d₆):

-

δ ≈ 8.72 ppm (doublet, 1H, J ≈ 4.9 Hz)

-

δ ≈ 8.09 ppm (doublet, 1H, J ≈ 1.6 Hz)

-

δ ≈ 7.84 ppm (doublet of doublets, 1H, J ≈ 4.9, 1.6 Hz)[1]

Experimental Protocol: HPLC Purity Analysis

Objective: To determine the purity of the synthesized this compound. Note: This is a general protocol, and optimization may be required.

Materials and Equipment:

-

Synthesized this compound

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid (HPLC grade)

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase, for instance, a mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., 0.1% phosphoric acid in water, pH adjusted to ~2-3). The ratio can be optimized, starting with a 35:65 (v/v) acetonitrile to aqueous buffer ratio.

-

Standard and Sample Preparation:

-

Standard Solution: Accurately weigh a known amount of a high-purity this compound standard and dissolve it in the mobile phase to a known concentration (e.g., 0.1 mg/mL).

-

Sample Solution: Prepare a sample solution in the same manner as the standard.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: Set based on the UV absorbance maximum of this compound (can be determined with a UV-Vis spectrophotometer, typically in the range of 220-280 nm).

-

Column Temperature: Ambient or controlled at 25°C.

-

-

Analysis: Inject the standard and sample solutions into the HPLC system. Purity is determined by comparing the area of the main peak in the sample chromatogram to the total area of all peaks, or by comparing it against the standard curve for quantification.

Applications in Drug Development

This compound is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs). A notable example is its use in the production of Sorafenib, a multi-kinase inhibitor used in cancer therapy.[4]

Diagram 2: Role of this compound in Drug Synthesis

Caption: Logical workflow showing the use of this compound in the synthesis of Sorafenib.

The synthesis of Sorafenib involves the initial conversion of this compound into its acid chloride, followed by amidation with methylamine.[4] The resulting 4-chloro-N-methyl-2-pyridinecarboxamide then undergoes a nucleophilic aromatic substitution with 4-aminophenol (B1666318) to form the diaryl ether linkage. The final step is the formation of the urea (B33335) moiety by reacting with 4-chloro-3-(trifluoromethyl)phenyl isocyanate to yield Sorafenib.[4] This synthetic route highlights the importance of this compound as a versatile precursor in the construction of complex drug molecules. It is also a reactant in the synthesis of VU0431316, a negative allosteric modulator of mGlu5.[1]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. 4-Chloropyridine-2-carboxylic acid | 5470-22-4 [amp.chemicalbook.com]

- 2. 4-Chloro-2-pyridinecarboxylic acid | CAS#:5470-22-4 | Chemsrc [chemsrc.com]

- 3. Page loading... [guidechem.com]

- 4. WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride - Google Patents [patents.google.com]

A Technical Guide to 4-Chloropicolinic Acid for Researchers and Drug Development Professionals

An in-depth examination of the commercial availability, key chemical properties, and its application in the synthesis of neurological drug candidates.

This technical guide provides a comprehensive overview of 4-Chloropicolinic acid, a key building block in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals interested in its procurement and application, particularly in the synthesis of modulators for critical neurological targets. This document details its commercial availability, summarizes its physicochemical properties, and provides an illustrative experimental protocol for its use in the synthesis of a negative allosteric modulator of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).

Commercial Availability

This compound (CAS No. 5470-22-4) is readily available from a variety of chemical suppliers, primarily located in India and China. It is typically offered in research to bulk quantities with purities generally ranging from 97% to over 99%. Pricing can vary based on the supplier, quantity, and purity. For researchers, it is advisable to request a Certificate of Analysis (CoA) to verify the purity and identity of the compound.

Below is a summary of representative commercial data for this compound:

| Supplier Type | Location(s) | Typical Purity Levels | Available Quantities |

| Manufacturers & Suppliers | India, China | 97%, 98%, >98%, 99% | 1g, 5g, 25g, 100g, 1kg, 25kg |

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided in the tables below. This data is essential for its safe handling, storage, and application in experimental settings.

Table 2.1: Physicochemical Properties of this compound [1][2]

| Property | Value |

| CAS Number | 5470-22-4 |

| Molecular Formula | C₆H₄ClNO₂ |

| Molecular Weight | 157.55 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 181 °C |

| Boiling Point | 308.0 ± 22.0 °C at 760 mmHg |

| Density | 1.470 ± 0.06 g/cm³ |

| pKa | 3.27 ± 0.10 |

Table 2.2: Safety and Hazard Information for this compound [3]

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |

| H319: Causes serious eye irritation. | P264: Wash skin thoroughly after handling. |

| H335: May cause respiratory irritation. | P271: Use only outdoors or in a well-ventilated area. |

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | |

| P302+P352: IF ON SKIN: Wash with plenty of water. | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Application in the Synthesis of mGluR5 Negative Allosteric Modulators

A significant application of this compound is its use as a key reactant in the synthesis of negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5)[4]. mGluR5 is a G-protein coupled receptor (GPCR) that plays a crucial role in synaptic plasticity and is a therapeutic target for various neurological and psychiatric disorders, including anxiety, depression, and Fragile X syndrome.

The mGluR5 Signaling Pathway

mGluR5 is a Gq-coupled receptor. Upon binding of the endogenous ligand glutamate, the receptor activates a signaling cascade that is central to its physiological function. Understanding this pathway is critical for developing and characterizing its modulators.

Caption: The mGluR5 Gq-coupled signaling cascade.

Experimental Protocol: Synthesis of an mGluR5 NAM Intermediate

The following is a representative experimental protocol for the amide coupling of this compound with an amine, a key step in the synthesis of many mGluR5 NAMs. This protocol is based on standard amide coupling procedures.

Objective: To synthesize N-((5-fluoropyridin-2-yl)methyl)-4-chloropicolinamide, an intermediate in the synthesis of mGluR5 negative allosteric modulators.

Materials:

-

This compound

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware for extraction and purification

Procedure:

-

Reaction Setup: To a solution of this compound (1 equivalent) in DMF in a round-bottom flask, add DIPEA (2.5 equivalents) and HATU (1.2 equivalents). Stir the mixture at room temperature for 15 minutes.

-

Amine Addition: Add (5-fluoropyridin-2-yl)methanamine (1.1 equivalents) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 4 hours.

-

Workup:

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-((5-fluoropyridin-2-yl)methyl)-4-chloropicolinamide.

Workflow Diagram:

Caption: Workflow for the amide coupling of this compound.

Conclusion

This compound is a commercially accessible and versatile building block for the synthesis of complex molecules, particularly in the field of drug discovery. Its application as a precursor to potent and selective mGluR5 negative allosteric modulators highlights its importance for researchers in neuroscience and medicinal chemistry. This guide provides the foundational technical information required for the procurement and effective utilization of this compound in a research and development setting. It is recommended that researchers consult the primary literature for more specific synthetic procedures and applications tailored to their individual research goals.

References

- 1. Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. profiles.wustl.edu [profiles.wustl.edu]

- 3. youtube.com [youtube.com]

- 4. US4336384A - Preparation of 4-amino-3,5,6-trichloropicolinic acid - Google Patents [patents.google.com]

The Core Reactivity of 4-Chloropicolinic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloropicolinic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its reactivity is primarily dictated by the interplay of three key structural features: the electron-deficient pyridine (B92270) ring, the activating and directing carboxylic acid group at the 2-position, and the displaceable chlorine atom at the 4-position. This guide provides a comprehensive overview of the fundamental reactivity of this compound, focusing on its synthesis, physicochemical properties, and principal reaction pathways, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and decarboxylation. Detailed experimental protocols and mechanistic visualizations are provided to facilitate its application in research and development.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below. This data is essential for its identification, handling, and analysis in a laboratory setting.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄ClNO₂ | [1][2] |

| Molecular Weight | 157.55 g/mol | [1][2] |

| CAS Number | 5470-22-4 | [1][2] |

| Melting Point | 181°C | [2] |

| Boiling Point (Predicted) | 308.0 ± 22.0 °C | [2] |

| Density (Predicted) | 1.470 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 3.27 ± 0.10 | [2] |

| Appearance | White to off-white solid/powder to crystal | [1][2] |

| ¹H NMR (DMSO-d₆, δ) | 8.72 (1H, d, J = 4.9 Hz), 8.09 (1H, d, J = 1.6 Hz), 7.84 (1H, dd, J = 4.9, 1.6 Hz) | [1][3] |

Synthesis of this compound

This compound is commonly synthesized from picolinic acid (2-pyridinecarboxylic acid). A general and illustrative experimental protocol is provided below.

Experimental Protocol: Synthesis from 2-Picolinic Acid

Reaction Scheme:

2-Picolinic Acid → this compound

Materials:

-

2-Picolinic acid

-

Thionyl chloride (SOCl₂)

-

Sodium bromide (NaBr)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Deionized water

Procedure: [1]

-

A suspension of 2-picolinic acid (e.g., 0.79 g, 6.35 mmol) and sodium bromide (1.30 g, 12.7 mmol) in thionyl chloride (10 mL) is prepared in a round-bottom flask equipped with a reflux condenser.

-

The reaction mixture is heated under mild reflux for 20 hours. The color of the mixture typically changes from dark green to deep red.

-

After cooling, the excess thionyl chloride is removed by rotary evaporation.

-

The resulting orange residue is dissolved in dichloromethane (approx. 15 mL) and filtered through celite to remove insoluble impurities.

-

The filtrate is cooled to -2°C, and deionized water (20 mL) is added slowly with vigorous stirring, maintaining the temperature between -2 and 2°C. A white precipitate should form.

-

The mixture is stirred at room temperature for an additional 20 hours.

-

Dichloromethane and water are removed by rotary evaporation.

-

The solid product is recrystallized from a minimal amount of ethanol to yield this compound.

Expected Yield: Approximately 28%.[1]

Core Reactivity

The reactivity of this compound is dominated by the chemistry of the chloropyridine core. The chlorine atom at the 4-position is susceptible to displacement by nucleophiles and participates in various metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group makes the C4 position electron-deficient and thus susceptible to nucleophilic attack. This facilitates the displacement of the chloride ion by a variety of nucleophiles.

// Reactants Reactants [label=<

- Nu-

This compound

];

// Meisenheimer Complex Intermediate [label=<

Meisenheimer Complex(Resonance Stabilized)

];

// Products Products [label=<

- Cl-

4-Substituted Picolinic Acid

];

// Arrows and Labels Reactants -> Intermediate [label="Attack at C4", fontcolor="#202124", color="#EA4335"]; Intermediate -> Products [label="Elimination of Cl-", fontcolor="#202124", color="#34A853"]; } G-style DOT code block with placeholders for image URLs. I will proceed with generating the DOT code without the image placeholders, as I cannot render images.

Figure 1: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Common nucleophiles include amines, alkoxides, thiols, and azide (B81097) ions, leading to the formation of 4-amino, 4-alkoxy, 4-thioether, and 4-azido picolinic acid derivatives, respectively.[4][5][6]

This protocol describes the synthesis of 4-aminopicolinic acid via nucleophilic displacement of a chloro-substituent on a related picolinic acid derivative, illustrating the SNAr reactivity.

Reaction Scheme:

4-Chloro-3,5,6-trichloropicolinic acid (Picloram) → 4-Aminopicolinic acid

Materials: [7]

-

Picloram

-

10% Palladium on carbon (Pd/C)

-

10% Lithium hydroxide (B78521) (LiOH) aqueous solution

-

Hydrogen gas (H₂)

-

Concentrated hydrochloric acid (HCl)

-

Celite

Procedure: [7]

-

A thick suspension of Picloram (8g, 33 mmol) and 10% Pd/C (1.2g) in a 10% aqueous LiOH solution (44 mL) is prepared in a hydrogenation vessel.

-

The vessel is purged with hydrogen gas twice and then stirred under a hydrogen atmosphere (45 PSI) at 40°C for 4 hours.

-

The reaction mixture is then heated to 70°C for 12 hours.

-

After cooling, the suspension is filtered through Celite.

-

The filtrate is acidified to pH 3 with concentrated HCl, at which point a precipitate forms.

-

The solid is filtered off and dried under high vacuum to afford 4-aminopicolinic acid.

Expected Yield: 99%.[7]

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and an organoboron compound, typically a boronic acid or ester.

Figure 2: General scheme of the Suzuki-Miyaura coupling reaction.

The Sonogashira coupling facilitates the formation of a C-C bond between this compound and a terminal alkyne, providing access to arylethynyl picolinic acid derivatives.[8]

Figure 3: General scheme of the Sonogashira coupling reaction.

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds between this compound and a primary or secondary amine.[9]

Figure 4: General scheme of the Buchwald-Hartwig amination.

This representative protocol is based on established methods for the amination of aryl halides and can be adapted for this compound.[10][11]

Materials:

-

This compound or its ester

-

Amine (e.g., aniline)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene (B28343) or dioxane

Procedure:

-

To an oven-dried Schlenk tube is added Pd(OAc)₂ (e.g., 2-10 mol%), X-Phos (e.g., 2.5-12 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 equiv.).

-

The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Anhydrous solvent (e.g., toluene) is added, and the mixture is stirred at room temperature for 10-15 minutes.

-

This compound (or its ester, 1.0 equiv.) and the amine (1.2 equiv.) are added to the tube.

-

The reaction mixture is heated to 80-110°C and stirred for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

-

Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of Celite.

-

The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel.

Decarboxylation

Picolinic acids can undergo thermal decarboxylation. While specific studies on the decarboxylation of this compound are not prevalent in the initial search, the general mechanism for related compounds suggests this is a potential reaction pathway, especially at elevated temperatures.

Experimental Workflows

A generalized workflow for conducting and analyzing a reaction with this compound is depicted below.

Figure 5: A generalized experimental workflow for reactions involving this compound.

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its fundamental reactivity is centered on the facile displacement of the C4 chlorine atom through nucleophilic aromatic substitution and a variety of palladium-catalyzed cross-coupling reactions. This guide provides the foundational knowledge, including key physicochemical data and detailed experimental protocols, to effectively utilize this compound in the synthesis of complex molecules for pharmaceutical and materials science applications. The provided visualizations of reaction mechanisms and workflows serve as a practical aid for researchers in the field.

References

- 1. 4-Chloropyridine-2-carboxylic acid | 5470-22-4 [amp.chemicalbook.com]

- 2. 4-Chloropyridine-2-carboxylic acid | 5470-22-4 [chemicalbook.com]

- 3. 4-Chloropicolinicacid, CAS No. 5470-22-4 - iChemical [ichemical.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 6. Studies in azide chemistry. Part V. Synthesis of 4-azido-2,3,5,6-tetrafluoro-, 4-azido-3-chloro-2,5,6-trifluoro-, and 4-azido-3,5-dichloro-2,6-difluoro-pyridine, and some thermal reactions of the tetrafluoro-compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. 4-Aminopyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 8. irl.umsl.edu [irl.umsl.edu]